Thiodiglycol-d8
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Overview
Description
Thiodiglycol-d8 is a deuterated form of thiodiglycol, an organosulfur compound with the formula S(CD2CD2OH)2. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy. Thiodiglycol itself is a colorless liquid that is miscible with water and polar organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiodiglycol-d8 can be synthesized by reacting deuterated 2-chloroethanol (CD2ClCD2OH) with sodium sulfide (Na2S). The reaction typically occurs under controlled conditions to ensure the complete substitution of hydrogen with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and stringent quality control measures to ensure the final product’s isotopic purity .
Chemical Reactions Analysis
Types of Reactions
Thiodiglycol-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiodiglycol derivatives.
Scientific Research Applications
Thiodiglycol-d8 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a solvent and reagent in various organic synthesis reactions.
Biology: It is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is employed in the development of pharmaceuticals and as a tracer in metabolic studies.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
Thiodiglycol-d8 exerts its effects through various molecular pathways:
Solvent Properties: Its ability to dissolve a wide range of substances makes it useful in chemical reactions and formulations.
Isotopic Labeling: The deuterium atoms in this compound make it an excellent tracer in NMR spectroscopy, allowing researchers to study molecular interactions and dynamics.
Comparison with Similar Compounds
Similar Compounds
Thiodiglycol: The non-deuterated form, used in similar applications but without the benefits of isotopic labeling.
Diethylene Glycol: Structurally similar but lacks the sulfur atom, making it less versatile in certain chemical reactions.
Thiodiethylene Glycol: Another sulfur-containing glycol, but with different physical and chemical properties
Uniqueness
Thiodiglycol-d8’s uniqueness lies in its deuterium content, which provides distinct advantages in NMR spectroscopy and other isotopic labeling studies. This makes it invaluable in research applications where precise molecular tracking is required .
Properties
CAS No. |
1435934-55-6 |
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Molecular Formula |
C₄H₂D₈O₂S |
Molecular Weight |
130.24 |
Synonyms |
2,2’-Thiobis[ethanol]-d8; 1,5-Dihydroxy-3-thiapentane-d8; 2,2’-Dihydroxydiethyl Sulfide-d8; 2,2’-Thiodiethanol-d8; 2,2’-Thiodiglycol-d8; 2-(2-Hydroxyethylthio)ethanol-d8; 3-Thiapentane-1,5-diol-d8; Bis(2-hydroxyethyl) Sulfide-d8; Bis(2-hydroxyethyl) |
Origin of Product |
United States |
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